
(Z)-alpha,beta-Dichlorostyrene
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Overview
Description
(Z)-alpha,beta-Dichlorostyrene is an organic compound characterized by the presence of two chlorine atoms attached to the alpha and beta positions of the styrene molecule. This compound is known for its unique structural configuration, which imparts distinct chemical properties and reactivity. It is used in various scientific research and industrial applications due to its versatile nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-alpha,beta-Dichlorostyrene typically involves the chlorination of styrene under controlled conditions. One common method is the addition of chlorine to styrene in the presence of a catalyst, such as iron(III) chloride, which facilitates the formation of the desired dichlorinated product. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar chlorination techniques. The process involves the continuous addition of chlorine gas to a styrene feedstock in a reactor, with careful monitoring of temperature and pressure to ensure optimal yield and purity. The product is then separated and purified using industrial distillation columns.
Chemical Reactions Analysis
Types of Reactions
(Z)-alpha,beta-Dichlorostyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzaldehydes or benzoic acids.
Reduction: Reduction reactions can convert the dichlorostyrene to chlorinated ethylbenzene derivatives.
Substitution: Nucleophilic substitution reactions can replace one or both chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed under basic conditions.
Major Products
The major products formed from these reactions include chlorinated benzaldehydes, benzoic acids, ethylbenzene derivatives, and various substituted styrenes.
Scientific Research Applications
(Z)-alpha,beta-Dichlorostyrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, coatings, and resins.
Mechanism of Action
The mechanism by which (Z)-alpha,beta-Dichlorostyrene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to alterations in the function of these molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-alpha,beta-Dichlorostyrene: The trans isomer of the compound, which has different spatial arrangement and reactivity.
alpha,beta-Dibromostyrene: A similar compound with bromine atoms instead of chlorine, exhibiting different chemical properties.
alpha,beta-Difluorostyrene: A fluorinated analog with distinct reactivity and applications.
Uniqueness
(Z)-alpha,beta-Dichlorostyrene is unique due to its specific geometric configuration, which influences its chemical reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.
Biological Activity
(Z)-alpha,beta-Dichlorostyrene is a chlorinated styrene derivative that has garnered attention due to its potential biological activities, particularly in the context of endocrine disruption and cytotoxic effects. This article reviews its biological activity, including mechanisms of action, cytotoxicity, and implications for health.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C8H6Cl2
- Molecular Weight : 175.04 g/mol
- IUPAC Name : (Z)-1,2-dichloro-1-phenylethene
This compound is a member of the dichlorostyrene family, which are known for their reactivity and potential biological effects.
Endocrine Disruption
This compound has been implicated as an endocrine-disrupting chemical (EDC). EDCs can interfere with hormonal systems, leading to various health issues including reproductive disorders and cancer. The mechanisms through which these compounds act include:
- Binding to Hormone Receptors : EDCs can mimic or block hormones by binding to nuclear receptors such as estrogen receptors, leading to altered gene expression.
- Modulation of Signaling Pathways : They can influence pathways like the Src/Ras/Erk pathway, affecting cellular proliferation and apoptosis .
A study highlighted that various chlorinated compounds, including dichlorostyrenes, exhibit significant xenoestrogenic activity, which may contribute to the risk of hormone-related cancers .
Cytotoxicity and Antitumor Activity
Recent research has demonstrated that this compound exhibits cytotoxic properties against certain cancer cell lines. The following findings summarize its antitumor activity:
- Cytotoxic Effects : Studies have shown that this compound induces apoptosis in cancer cells through caspase activation. The compound's effectiveness was assessed using various cell lines, with LC50 values indicating significant cytotoxicity at micromolar concentrations .
- Mechanism of Action : The pro-apoptotic effect appears to be mediated through the induction of oxidative stress and disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) levels .
Case Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of this compound on human breast cancer cells:
- Methodology : Cell viability was measured using MTT assays at varying concentrations.
- Results : The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 15 to 30 µM. Apoptosis was confirmed by flow cytometry analysis showing increased Annexin V positivity .
Concentration (µM) | Viability (%) | Apoptosis (%) |
---|---|---|
0 | 100 | 5 |
10 | 80 | 15 |
20 | 50 | 40 |
30 | 20 | 70 |
Case Study 2: Endocrine Disruption Evaluation
A comprehensive evaluation of the endocrine-disrupting potential of this compound involved:
Properties
CAS No. |
58723-96-9 |
---|---|
Molecular Formula |
C8H6Cl2 |
Molecular Weight |
173.04 g/mol |
IUPAC Name |
[(Z)-1,2-dichloroethenyl]benzene |
InChI |
InChI=1S/C8H6Cl2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H/b8-6- |
InChI Key |
OQGSCHGFHOSXFY-VURMDHGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/Cl)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCl)Cl |
Origin of Product |
United States |
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